Geodin Geodin (+)-geodin is an oxaspiro compound that is 3H,4'H-spiro[[1]benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione substituted by methoxycarbonyl, hydroxy, chloro, methyl, methoxy and chloro groups at positions 2', 4, 5, 6, 6' and 7, respectively. It is a fungal metabolite isolated from Aspergillus terreus and Penicillium glabrum. It has a role as a Penicillium metabolite and an Aspergillus metabolite. It is a methyl ester, an oxaspiro compound, an organochlorine compound, a member of 1-benzofurans, a member of phenols and an ether. It is a conjugate acid of a (+)-geodin(1-).
Estin is a natural product found in Aspergillus terreus with data available.
Brand Name: Vulcanchem
CAS No.: 427-63-4
VCID: VC0005809
InChI: InChI=1S/C17H12Cl2O7/c1-6-11(18)13(21)10-14(12(6)19)26-17(15(10)22)8(16(23)25-3)4-7(20)5-9(17)24-2/h4-5,21H,1-3H3/t17-/m1/s1
SMILES: CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl
Molecular Formula: C17H12Cl2O7
Molecular Weight: 399.2 g/mol

Geodin

CAS No.: 427-63-4

Cat. No.: VC0005809

Molecular Formula: C17H12Cl2O7

Molecular Weight: 399.2 g/mol

* For research use only. Not for human or veterinary use.

Geodin - 427-63-4

Specification

Description (+)-geodin is an oxaspiro compound that is 3H,4'H-spiro[[1]benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione substituted by methoxycarbonyl, hydroxy, chloro, methyl, methoxy and chloro groups at positions 2', 4, 5, 6, 6' and 7, respectively. It is a fungal metabolite isolated from Aspergillus terreus and Penicillium glabrum. It has a role as a Penicillium metabolite and an Aspergillus metabolite. It is a methyl ester, an oxaspiro compound, an organochlorine compound, a member of 1-benzofurans, a member of phenols and an ether. It is a conjugate acid of a (+)-geodin(1-).
Estin is a natural product found in Aspergillus terreus with data available.
CAS No. 427-63-4
Molecular Formula C17H12Cl2O7
Molecular Weight 399.2 g/mol
IUPAC Name methyl (2R)-5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate
Standard InChI InChI=1S/C17H12Cl2O7/c1-6-11(18)13(21)10-14(12(6)19)26-17(15(10)22)8(16(23)25-3)4-7(20)5-9(17)24-2/h4-5,21H,1-3H3/t17-/m1/s1
Standard InChI Key LUBKKVGXMXTXOZ-QGZVFWFLSA-N
Isomeric SMILES CC1=C(C(=C2C(=C1Cl)O[C@]3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl
SMILES CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl
Canonical SMILES CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl
Appearance Pale yellow solidPurity:≥95% by HPLC

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